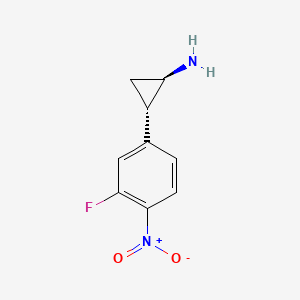
(1R,2S)-2-(3-Fluoro-4-nitrophenyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropan-1-amine: is a synthetic organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring substituted with a 3-fluoro-4-nitrophenyl group and an amine group. Such compounds are of interest in various fields of chemistry and pharmacology due to their unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Fluoro and Nitro Groups: The 3-fluoro-4-nitrophenyl group can be introduced through electrophilic aromatic substitution reactions, where fluorine and nitro groups are added to the benzene ring.
Amination: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine precursor reacts with the cyclopropane intermediate.
Industrial Production Methods
Industrial production of rac-(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropan-1-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group may be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to form an amino group, resulting in a diamine derivative.
Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include sodium hydroxide (NaOH) and alkyl halides (R-X).
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Diamine derivatives.
Substitution: Hydroxyl and alkyl-substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving cyclopropane derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the fluoro and nitro groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar compounds include other cyclopropane derivatives with different substituents. For example:
rac-(1R,2S)-2-(3-chloro-4-nitrophenyl)cyclopropan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
rac-(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclopropan-1-amine: Similar structure but with a methyl group instead of a nitro group.
The uniqueness of rac-(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropan-1-amine lies in its specific combination of substituents, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C9H9FN2O2 |
|---|---|
Molecular Weight |
196.18 g/mol |
IUPAC Name |
(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9FN2O2/c10-7-3-5(6-4-8(6)11)1-2-9(7)12(13)14/h1-3,6,8H,4,11H2/t6-,8+/m0/s1 |
InChI Key |
POAKROSESPLYOP-POYBYMJQSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



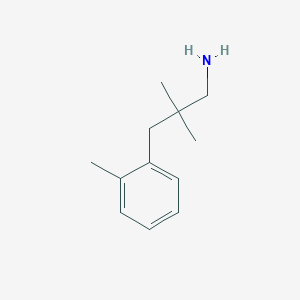


![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B13584905.png)
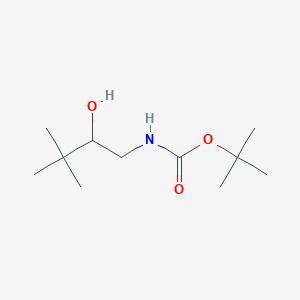
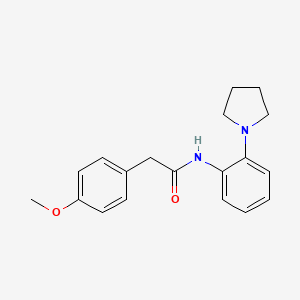

![[4-(Difluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13584942.png)
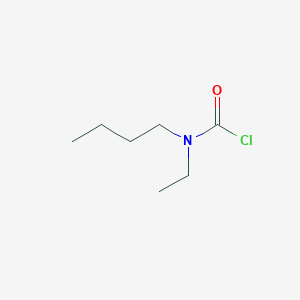
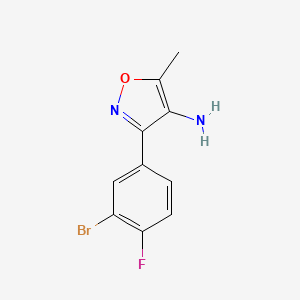
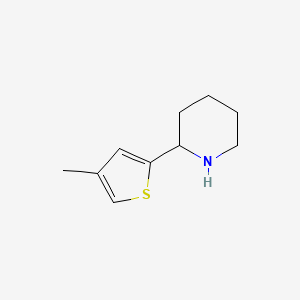
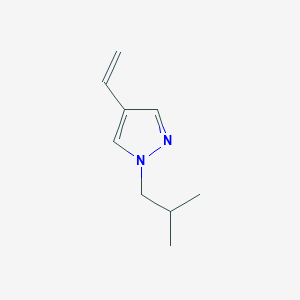
![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid](/img/structure/B13584971.png)
